molecular formula C20H13F2N5O2 B6420883 7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919012-82-1

7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B6420883
CAS No.: 919012-82-1
M. Wt: 393.3 g/mol
InChI Key: JVOIDXYWKNYQSH-UHFFFAOYSA-N
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Description

7,8-Bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a tricyclic xanthine derivative characterized by a fused imidazo-purine-dione core. Key structural features include:

  • 1-Methyl group: Enhances metabolic stability and modulates electronic properties.
  • Dione moiety: The 2,4-dione system is critical for interactions with adenosine or serotonin receptors, as seen in related compounds .

This compound’s structural complexity places it within a broader class of tricyclic purine derivatives investigated for neurological and cardiovascular applications, particularly targeting G-protein-coupled receptors (GPCRs) like adenosine A3 (A3AR) and serotonin receptors (5-HT1A/2A) .

Properties

IUPAC Name

6,7-bis(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N5O2/c1-25-17-16(18(28)24-20(25)29)26-10-15(11-2-4-12(21)5-3-11)27(19(26)23-17)14-8-6-13(22)7-9-14/h2-10H,1H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOIDXYWKNYQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazo[1,2-g]purine core. Subsequent methylation and fluorination steps are carried out to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinities

The pharmacological profile of tricyclic purine-diones is highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparisons
Compound Name / ID Core Structure Substituents Key Receptor Targets Ki (nM) / Activity Reference
Target Compound Imidazo[1,2-g]purine-2,4-dione 1-Me; 7,8-bis(4-F-Ph) Hypothesized: A3AR, 5-HT1A Data not reported
6h () Imidazo[2,1-f]purine-2,4-dione 1,3-diMe; N8-arylpiperazinylpropyl (4-phenylpiperazine) 5-HT1A Ki = 5.6 (5-HT1A)
Compound 71 () Pyrido[2,1-f]purine-2,4-dione 1-Bn; 3-Pr; 7-aryl A3AR Ki = 4.0 ± 0.3 (hA3AR)
3-(2-Fluorobenzyl)-8-(2-MeO-Ph) analog Imidazo[1,2-g]purine-2,4-dione 1,7-diMe; 3-(2-F-Bn); 8-(2-MeO-Ph) Undisclosed
7-(4-Br-Ph)-8-(4-Me-Ph) derivative Imidazo[2,1-f]purine-2,4-dione 1,3-diMe; 7-(4-Br-Ph); 8-(4-Me-Ph) Undisclosed
Key Observations:

Receptor Selectivity: A3AR Affinity: Compound 71 (pyrido-purine-dione) demonstrates subnanomolar A3AR affinity (Ki = 4.0 nM), attributed to its 1-benzyl and 3-propyl groups. Replacement of benzyl with methyl drastically reduces potency, highlighting the role of bulky aromatic substituents . The target compound’s 4-fluorophenyl groups may similarly engage in hydrophobic or halogen-bond interactions at A3AR. 5-HT1A Activity: Derivatives like 6h (Ki = 5.6 nM) feature long-chain arylpiperazine groups, which are critical for 5-HT1A binding. The absence of such flexible chains in the target compound suggests divergent receptor targeting .

Substituent Effects: Fluorine Substitution: Fluorine atoms in the target compound’s 4-fluorophenyl groups may improve metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., 6a–i in ) . Bis-Aryl vs.

Tricyclic Core Variations :

  • Imidazo[1,2-g]purine-diones (target compound) vs. imidazo[2,1-f]purine-diones (6h) differ in ring fusion positions, altering conformational flexibility and receptor-binding pocket compatibility.

Pharmacological and Functional Comparisons

  • Antidepressant Potential: Arylpiperazine-containing derivatives (e.g., 6a, 6b) reduce immobility time in forced swim tests (FST), comparable to imipramine .
  • Ocular Hypotensive Activity : Tricyclic xanthines like OT-7999 () lower intraocular pressure via A3AR modulation. The target compound’s fluorophenyl groups could enhance bioavailability for similar applications .

Physicochemical Properties

While explicit data for the target compound is unavailable, analogs provide insights:

  • Solubility: The dione moiety may improve aqueous solubility relative to non-polar tricyclic cores.

Biological Activity

7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic compound belonging to the class of imidazo[1,2-g]purines. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

Biological Activity Overview

Antidepressant and Anxiolytic Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antidepressant and anxiolytic activities. For instance, derivatives containing imidazole rings have shown high affinity for serotonin receptors (5-HT_1A and 5-HT_7) and dopamine receptors (D_2), indicating their potential as antidepressants .

Mechanism of Action
The mechanism by which these compounds exert their effects is largely attributed to their interaction with neurotransmitter systems. Molecular docking studies suggest that the presence of specific substituents can enhance receptor affinity and selectivity. For example, certain derivatives have been shown to significantly reduce immobility time in forced swim tests (FST), a common model for assessing antidepressant activity .

In Vitro and In Vivo Studies
In vitro assays have confirmed that this compound and its analogs exhibit potent activity against various CNS targets. In vivo studies further corroborate these findings by demonstrating reductions in anxiety-like behaviors in animal models .

Case Studies

StudyFindings
Study 1Identified significant antidepressant effects in FST with a related compound at dosages of 50 mg/kg.
Study 2Showed high selectivity for serotonin receptors with a K_i value of 5.6 nM in vitro .
Study 3Demonstrated anxiolytic properties through behavioral tests in rodent models .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the imidazo[1,2-g]purine scaffold can lead to enhanced biological activity. For instance:

  • Position C7 : Essential for receptor binding affinity.
  • Substituents : Fluorinated aryl groups significantly increase potency against serotonin receptors.

This information is crucial for guiding the design of new derivatives aimed at improving therapeutic efficacy while minimizing side effects .

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